1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1,4-dimethyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C6H8N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.14 g/mol . It is a powder at room temperature . The melting point of this compound is between 171-172°C .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to hydrolyze the second messenger camp , which is a key regulator of many important physiological processes.
Mode of Action
It’s suggested that it may interact with its targets by hydrolyzing camp . This interaction could lead to changes in the cellular signaling pathways regulated by cAMP.
Biochemical Analysis
Biochemical Properties
1,4-dimethyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s bioavailability and overall efficacy in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
2,4-dimethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWSABALQBFSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349117 | |
Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13745-58-9 | |
Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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